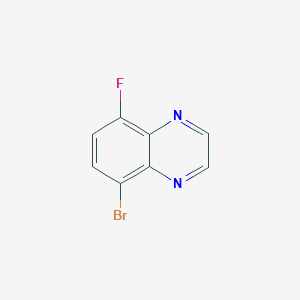
5-Bromo-8-fluoroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-fluoroquinoxaline: is a heterocyclic aromatic organic compound with the molecular formula C8H4BrFN2 . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine and fluorine atoms in the quinoxaline structure imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the bromination of 8-fluoroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 5-Bromo-8-fluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Substituted quinoxalines with various functional groups.
Oxidation Reactions: Quinoxaline N-oxides.
Reduction Reactions: Dihydroquinoxalines.
Coupling Reactions: Biaryl derivatives.
科学的研究の応用
Chemistry: 5-Bromo-8-fluoroquinoxaline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. For example, some derivatives have demonstrated activity against certain types of cancer cells and bacterial strains, making them candidates for further drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 5-Bromo-8-fluoroquinoxaline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, some derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity. In cancer research, certain derivatives may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
類似化合物との比較
- 5-Bromo-8-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
Comparison: 5-Bromo-8-fluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms on the quinoxaline ring, which imparts distinct electronic and steric properties
特性
分子式 |
C8H4BrFN2 |
|---|---|
分子量 |
227.03 g/mol |
IUPAC名 |
5-bromo-8-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
InChIキー |
PERZYQIVHHHWRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1F)N=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















